Ácido 5-Carboxivanílico

Descripción general

Descripción

5-Carboxyvanillic acid is a compound of interest in various fields of chemical research due to its potential applications in synthesis, pharmacology, and material science. The compound's structure, characterized by a carboxylic acid group attached to a vanillic backbone, makes it a versatile precursor for the synthesis of a wide range of chemical products.

Synthesis Analysis

Research on the synthesis of carboxylic acid derivatives often involves innovative methods to introduce carboxylic functionalities into complex molecules. While specific synthesis routes for 5-Carboxyvanillic acid itself are not directly highlighted, methods such as the Biginelli reaction have been adapted for the synthesis of related carboxylic acids and derivatives, demonstrating the diverse approaches available for constructing similar molecular frameworks (Kappe et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Carboxyvanillic acid, such as 5-Methoxyindole-2-carboxylic acid, has been determined through methods like X-ray diffraction analysis. These studies reveal the intricacies of hydrogen bonding and molecular orientation, crucial for understanding the physical and chemical properties of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Carboxylic acids, including derivatives similar to 5-Carboxyvanillic acid, participate in a variety of chemical reactions. For instance, the addition of carboxylic acids to terminal alkynes catalyzed by transition-metal complexes can afford anti-Markovnikov adducts, highlighting the chemical reactivity and potential transformations of these compounds (Hua & Tian, 2004).

Physical Properties Analysis

The physical properties of carboxylic acid derivatives are significantly influenced by their molecular structure. Vibrational spectroscopic studies, such as those on 5-Methoxyindole-2-carboxylic acid and its metal complexes, provide insights into the compound's bond strengths, molecular geometry, and interactions with light, offering a deeper understanding of its physical characteristics (Morzyk-Ociepa, 2009).

Chemical Properties Analysis

The chemical properties of 5-Carboxyvanillic acid-like molecules, such as reactivity and stability, can be explored through various analytical and synthetic methods. Studies on related compounds, such as the enzymatic synthesis of L-pyrroline-5-carboxylic acid, highlight the potential for bio-catalyzed reactions and the exploration of the compound's chemical behavior in biological contexts (Smith et al., 1977).

Aplicaciones Científicas De Investigación

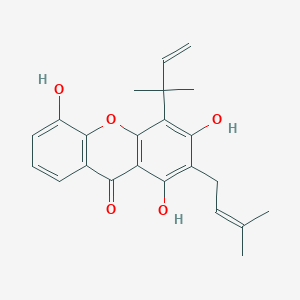

Síntesis Biológica de Vainillina

El ácido 5-carboxivanílico desempeña un papel crucial en la síntesis biológica de la vainillina {svg_1}. Es un precursor en el proceso de síntesis, que abarca un amplio espectro de metodologías, incluidos los sistemas enzimáticos, microbianos e inmovilizados {svg_2}. La transformación del ácido 5-carboxivanílico a través de estos diversos procesos lo convierte en un recurso invaluable para investigadores y entusiastas por igual {svg_3}.

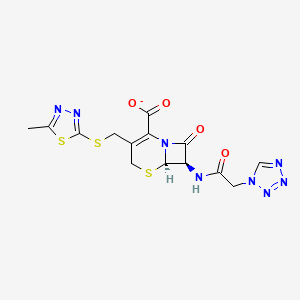

Aplicaciones en la Industria Alimentaria

La transformación del ácido 5-carboxivanílico en vainillina tiene implicaciones significativas en la industria alimentaria {svg_4}. La vainillina, derivada del ácido 5-carboxivanílico, se utiliza ampliamente en la conservación de alimentos y el envasado de alimentos {svg_5}. Las notables propiedades conservantes de la vainillina proporcionan una profunda comprensión de su papel crucial en los sectores culinario y de la ciencia de los alimentos {svg_6}.

Agente Aromatizante

La vainillina, sintetizada a partir del ácido 5-carboxivanílico, es un compuesto aromático muy apreciado {svg_7}. Ha ganado un amplio reconocimiento por sus cualidades naturales y aromáticas, despertando un interés sustancial en la comunidad científica {svg_8}. Es un ingrediente crucial en los sectores de alimentos, bebidas y fragancias, reconocido por su olor y sabor únicos a vainilla asociados con las vainas de vainilla {svg_9}.

Propiedades Biológicas

La vainillina, derivada del ácido 5-carboxivanílico, posee varias propiedades biológicas {svg_10}. Sirve como antioxidante, agente antiinflamatorio y agente antimicrobiano {svg_11}. Estas propiedades lo convierten en un compuesto significativo en varios campos de investigación {svg_12}.

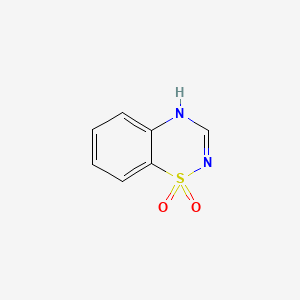

Estudios de Cultivo Celular

El ácido 5-carboxivanílico se ha utilizado en estudios de cultivo celular {svg_13}. Por ejemplo, un estudio de investigación examinó la acumulación de compuestos aromáticos de vainilla, específicamente vainillina, ácido vanílico y ácido ferúlico, en cultivos celulares suspendidos e inmovilizados de Capsicum frutescens {svg_14}.

Síntesis Química

El ácido 5-carboxivanílico también se utiliza en la síntesis química {svg_15}. Por ejemplo, puede oxidarse limpiamente a ácido 5-carboxivanílico {svg_16}. Esta aplicación es particularmente relevante en el campo de la química orgánica {svg_17}.

Mecanismo De Acción

Target of Action

5-Carboxyvanillic acid is a chemical compound that belongs to the class of organic compounds known as carboxylic acids The primary targets of 5-Carboxyvanillic acid are not explicitly mentioned in the available literature

Mode of Action

It is known that the hydroxyl group on the 5th carbon atom of this molecule reacts with a proton, which results in an addition reaction mechanism . More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

5-Carboxyvanillic acid is involved in the degradation and conversion of lignin, a complex organic polymer present in the cell walls of many plants . It is produced through various metabolic pathways involving the breakdown of ferulic acid to vanillic acid . The compound then undergoes demethylation to form protocatechuic acid . This process involves oxidative ring breakage and the utilization of catechol dioxygenase enzymes .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Carboxyvanillic acid plays a significant role in biochemical reactions, particularly in the degradation of lignin-derived compounds. It interacts with enzymes such as 5-carboxyvanillic acid decarboxylase, which catalyzes its decarboxylation to produce vanillic acid . Additionally, it is involved in the microbial metabolism of aromatic compounds, where it acts as a substrate for various oxidative enzymes .

Cellular Effects

5-Carboxyvanillic acid influences several cellular processes. It has been observed to affect cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in oxidative stress response and metabolic pathways . Moreover, it impacts cellular metabolism by participating in the breakdown of complex organic molecules, thereby influencing energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, 5-Carboxyvanillic acid exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for decarboxylase enzymes, leading to the production of vanillic acid . This interaction involves the binding of 5-Carboxyvanillic acid to the active site of the enzyme, followed by a decarboxylation reaction. Additionally, it can inhibit or activate other enzymes involved in aromatic compound metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Carboxyvanillic acid can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 5-Carboxyvanillic acid can have sustained effects on cellular function, particularly in microbial cultures where it serves as a carbon source .

Dosage Effects in Animal Models

The effects of 5-Carboxyvanillic acid vary with different dosages in animal models. At low doses, it can be metabolized efficiently without causing adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and disruption of metabolic processes . Threshold effects have been observed, where a certain concentration of 5-Carboxyvanillic acid is required to elicit a measurable biological response .

Metabolic Pathways

5-Carboxyvanillic acid is involved in several metabolic pathways, including the degradation of lignin-derived compounds. It interacts with enzymes such as decarboxylases and oxidases, which facilitate its conversion to vanillic acid and other metabolites . These pathways are crucial for the microbial breakdown of complex organic molecules and play a role in carbon cycling in the environment .

Transport and Distribution

Within cells, 5-Carboxyvanillic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 5-Carboxyvanillic acid within tissues can influence its biological activity and its role in metabolic processes .

Subcellular Localization

5-Carboxyvanillic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it may interact with different enzymes and proteins in these compartments . Post-translational modifications and targeting signals can direct 5-Carboxyvanillic acid to specific organelles, where it participates in metabolic reactions .

Propiedades

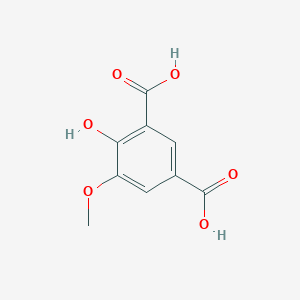

IUPAC Name |

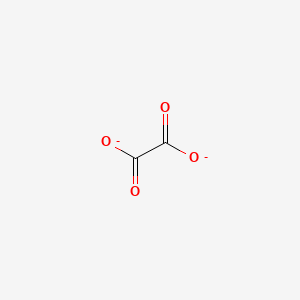

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSSJYQPZIQJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175607 | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2134-91-0 | |

| Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Carboxyvanillic acid in the degradation of lignin-related compounds?

A1: 5-Carboxyvanillic acid (5CVA) is a key intermediate in the bacterial degradation of lignin-related compounds, particularly biphenyl structures. Sphingomonas paucimobilis SYK-6, for instance, transforms the lignin-related biphenyl compound 2,2′-dihydroxy-3,3′-dimethoxy-5,5′-dicarboxybiphenyl (DDVA) into 5CVA. This transformation process involves several steps, including the action of a meta-cleavage dioxygenase (LigZ) and a specific hydrolase (LigY) that converts the meta-cleavage product of a DDVA derivative to 5CVA [, ].

Q2: How is 5CVA further metabolized in bacterial systems?

A2: In Sphingobium lignivorans SYK-6, 5CVA is produced during the degradation of dehydrodiconiferyl alcohol (DCA), a β-5-type lignin-derived dimer. 5CVA is decarboxylated to ferulic acid by the enzyme 5-carboxyvanillic acid decarboxylase (primarily LigW2). This enzyme is also involved in the catabolism of a 5,5-type dimer [].

Q3: Are there any known enzymes specifically involved in the production and degradation of 5CVA?

A3: Yes, several enzymes play crucial roles in 5CVA metabolism:

- LigW and LigW2: These are 5-carboxyvanillic acid decarboxylases that catalyze the conversion of 5CVA to ferulic acid. LigW2, in particular, plays a more significant role in this process []. Interestingly, a study characterized LigW2 from Sphingomonas paucimobilis SYK6 as a faster, non-metal dependent decarboxylase [].

- LigY: This hydrolase exhibits high specificity for the meta-cleavage product of 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA) and converts it to 5CVA [].

Q4: Can you elaborate on the structural characteristics of 5-carboxyvanillic acid?

A4: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data of 5CVA, they provide enough information to deduce its structure. 5CVA is a derivative of vanillic acid with a carboxyl group (-COOH) at the 5th position of the aromatic ring.

Q5: Have any studies explored the potential of 5CVA as a dengue virus inhibitor?

A5: Yes, a study investigated the active compounds in Ganoderma lucidum var. antler extract for dengue virus inhibition. While 5CVA was identified as one of the abundant compounds, computational docking simulations suggested that hesperetin and ganocin B were stronger inhibitors of the DENV2 NS2B-NS3 protease than 5CVA [].

Q6: What is the environmental significance of 5CVA?

A6: 5CVA is a breakdown product of lignin, a complex polymer found in the cell walls of plants. Understanding its production and degradation pathways, particularly by microorganisms like Sphingobium lignivorans SYK-6, provides insights into the natural carbon cycle and lignin degradation in the environment [].

Q7: Has 5CVA been found in natural sources other than decaying plant material?

A7: Interestingly, 5CVA has been isolated from a copper-rich peat, suggesting its potential presence in diverse environmental niches and potential roles beyond lignin degradation [].

Q8: How is 5CVA detected and quantified in research settings?

A8: While specific analytical methods were not detailed in the provided excerpts, techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of 5CVA and other related compounds in complex mixtures [].

Q9: Can you explain the significance of 5CVA in the context of gut microbiota and health?

A10: A study investigating microbiota metabolites in older adults with insomnia found elevated levels of 5CVA in individuals with short sleep duration compared to those with normal sleep. This finding suggests a potential link between gut microbiota, 5CVA levels, and sleep patterns, warranting further investigation into its role in human health and disease [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)